

Application Notes and Protocols for R121919 in Stress-Induced Relapse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: R121919

Cat. No.: B1676987

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stress is a critical factor in the precipitation of relapse to drug-seeking behavior, a major obstacle in the treatment of substance use disorders. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress. **R121919** (also known as NBI-30775) is a potent, selective, and orally bioavailable non-peptide antagonist of the CRF1 receptor.^[1] Preclinical studies have demonstrated its efficacy in attenuating stress-induced reinstatement of drug-seeking for various substances of abuse, including opioids, cocaine, and alcohol, making it a valuable tool for studying the neurobiology of addiction and for the development of novel pharmacotherapies.^{[2][3]}

These application notes provide a comprehensive overview of the use of **R121919** in preclinical models of stress-induced relapse, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

R121919 exerts its effects by blocking the binding of CRF to the CRF1 receptor, thereby inhibiting the downstream signaling cascades that are activated during the stress response.^[1] The CRF1 receptor is a G-protein coupled receptor that, upon activation, can stimulate multiple intracellular pathways, including the adenylyl cyclase-protein kinase A (PKA), phospholipase C-protein kinase C (PKC), and the ERK-MAPK signaling cascades.^{[4][5]} By antagonizing this

receptor, **R121919** effectively dampens the physiological and behavioral sequelae of stress that contribute to drug craving and relapse. In the context of addiction, this action is particularly relevant in brain regions associated with stress and reward, such as the amygdala, bed nucleus of the stria terminalis (BNST), and ventral tegmental area (VTA).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation

The following tables summarize the quantitative effects of **R121919** in preclinical models of addiction.

Table 1: Efficacy of **R121919** in Attenuating Heroin Self-Administration

| Animal Model | R121919 Dose (mg/kg) | Administration Route | Key Quantitative Findings | Reference |
|---|----------------------|----------------------|---|---------------------|
| Rat; Long-Access (12-hour) Heroin Self-Administration | 10 | s.c. | Significantly reduced total heroin self-administration over the 12-hour session. | [2] |
| Rat; Long-Access (12-hour) Heroin Self-Administration | 20 | s.c. | Significantly reduced heroin self-administration during the first hour and across the entire 12-hour session. | [2] |
| Rat; Short-Access (1-hour) Heroin Self-Administration | 10, 20 | s.c. | No significant effect on heroin intake. | [2] |

Table 2: Effects of **R121919** on Cocaine Seeking Behavior

| Animal Model | R121919 Dose | Administration Route | Key Quantitative Findings | Reference |
|--|-------------------------|----------------------|---|-----------|
| Rat; Stress-Induced (Footshock) Reinstatement of Cocaine Seeking | 500 ng/side (intra-VTA) | Microinjection | Blocked reinstatement of cocaine seeking induced by intra-VTA CRF administration. | [9] |
| Rat; Food-Reinforced Lever Pressing | 500 ng/side (intra-VTA) | Microinjection | Did not alter food-reinforced lever pressing, suggesting no general motor impairment. | [9] |

Table 3: Pharmacological Profile of **R121919**

| Parameter | Value | Reference |
|--|---------------------------------------|-----------|
| CRF1 Receptor Binding Affinity (K _i) | 2-5 nM | [1] |
| CRF1 Receptor Occupancy (in vivo) | ~85% at 10 mg/kg (s.c.) in rat cortex | [10] |

Experimental Protocols

Stress-Induced Reinstatement of Drug Seeking in Rats

This protocol is designed to model stress-induced relapse to drug-seeking behavior.

Materials:

- Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

- Intravenous catheters and tethering system.
- Drug of abuse (e.g., heroin, cocaine).
- **R121919**.
- Vehicle for **R121919** (e.g., 5% polyethoxylated castor oil).
- Stressor (e.g., intermittent electric footshock apparatus).

Procedure:

- Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of adult male Wistar or Sprague-Dawley rats. Allow for a 5-7 day recovery period.
- Self-Administration Training:
 - Train rats to self-administer the drug of abuse (e.g., heroin at 0.05 mg/kg/infusion or cocaine at 0.75 mg/kg/infusion) by pressing the "active" lever in daily 2-hour sessions.[\[11\]](#)
 - Each active lever press should result in a drug infusion paired with a discrete cue (e.g., illumination of a stimulus light). Presses on the "inactive" lever are recorded but have no programmed consequences.
 - Continue training for approximately 10-14 days, or until stable responding is achieved.
- Extinction Training:
 - Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or the presentation of the drug-associated cue.
 - Continue extinction daily until responding on the active lever decreases to a predetermined criterion (e.g., <20% of the average of the last 3 days of self-administration).
- **R121919** Administration:

- On the test day, administer **R121919** or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose (e.g., 10 or 20 mg/kg) 30-60 minutes prior to the reinstatement test.
- Stress-Induced Reinstatement Test:
 - Place the rats back into the operant chambers.
 - Expose the animals to a brief period of intermittent, inescapable footshock (e.g., 0.5 mA, 0.5 s duration, every 40 s on average for 10 minutes).
 - Immediately following the stressor, allow the rats to respond on the levers for a 2-hour session under extinction conditions (i.e., no drug reinforcement).
 - Record the number of presses on both the active and inactive levers. A significant increase in active lever pressing in the vehicle-treated group compared to the extinction baseline, and an attenuation of this increase in the **R121919**-treated group, indicates a successful experiment.

Drug Self-Administration in a Long-Access Model

This protocol is used to study the effects of **R121919** on the escalated drug intake seen in models of addiction.

Materials:

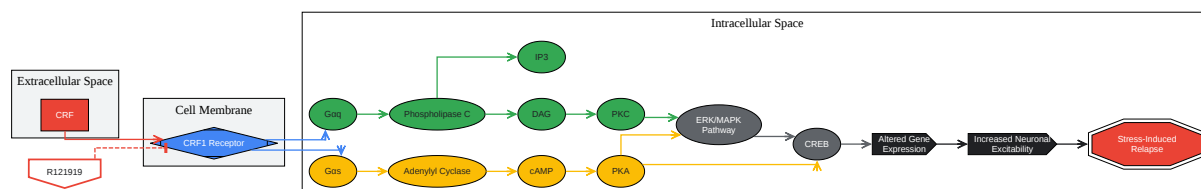
- Same as for the stress-induced reinstatement protocol.

Procedure:

- Catheter Implantation and Recovery: Follow the same procedure as described above.
- Self-Administration Training (Short-Access):
 - Initially, train rats on a short-access schedule (e.g., 1-2 hours per day) to acquire drug self-administration as described above.
- Long-Access Self-Administration:

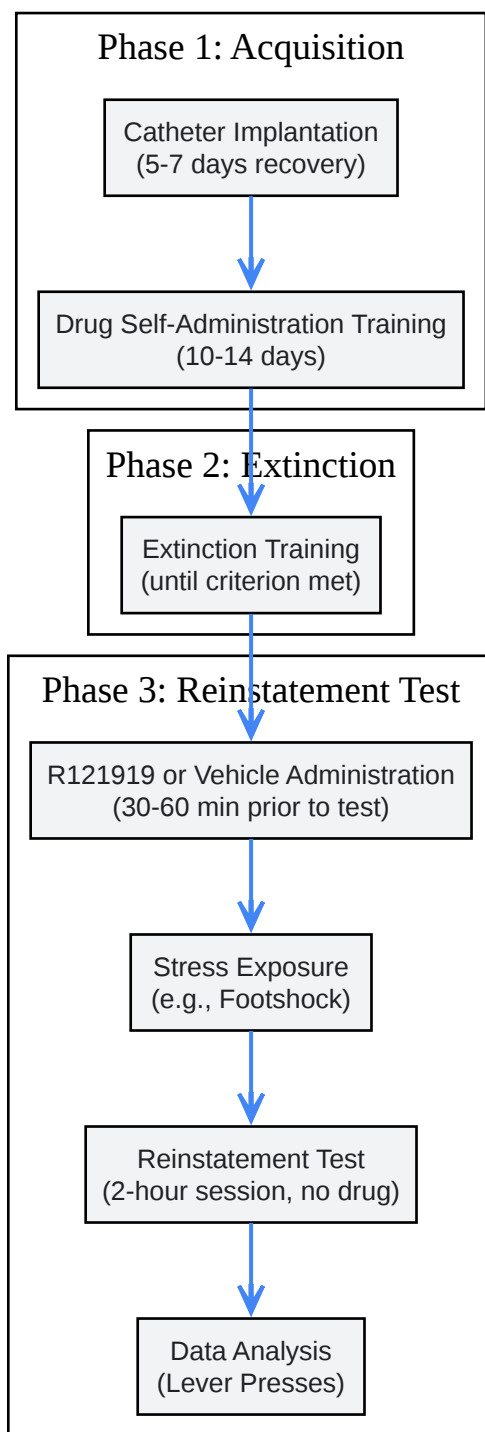
- Once stable responding is achieved, transition the rats to a long-access schedule (e.g., 8-12 hours per day). This extended access typically leads to an escalation of drug intake over several days.
- Continue the long-access sessions for at least 10-14 days to allow for the development of escalated intake.
- **R121919** Administration and Testing:
 - On the test day, administer **R121919** or vehicle at the desired dose 30-60 minutes prior to the start of the long-access session.
 - Record the number of infusions and lever presses throughout the entire session.
 - Data can be analyzed for the entire session duration or broken down into smaller time bins (e.g., the first hour) to assess the initial effects of the treatment. A significant reduction in drug intake in the **R121919**-treated group compared to the vehicle group is the expected outcome.[2]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of **R121919**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a stress-induced reinstatement study using **R121919**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Corticotropin-Releasing Factor in Alcohol and Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Augmented Cocaine Seeking in Response to Stress or CRF Delivered into the Ventral Tegmental Area Following Long-Access Self-Administration Is Mediated by CRF Receptor Type 1 But Not CRF Receptor Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Heightened cocaine-seeking in male rats associates with a distinct transcriptomic profile in the medial prefrontal cortex [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for R121919 in Stress-Induced Relapse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676987#r121919-for-studying-stress-induced-relapse-in-addiction-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com